REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][C:9](C=O)=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.ClC1C=C(C=CC=1)C(OO)=[O:18]>ClCCl>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([OH:18])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
98 kg
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C=O
|
Name
|
|
Quantity
|
144.3 kg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
1303.4 kg
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred until a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux at a rate of 8-10° C./h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a further 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The resultant suspension was filtered through a 500 L Nutsche
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
the filter cake was washed with dichloromethane (391 kg)
|
Type
|
WASH
|
Details
|
The filtrate and wash solution
|
Type
|
CUSTOM
|
Details
|
were transferred to a 2000 L reactor
|
Type
|
ADDITION
|
Details
|
A 7% by weight aqueous solution of sodium bicarbonate (212.7 kg) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to separate over 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated to dryness under reduced pressure at a temperature <30° C
|
Type
|
ADDITION
|
Details
|
Methanol (116.1 kg) was added
|
Type
|
TEMPERATURE
|
Details
|
the resultant mixture was cooled to 0° C
|
Type
|
ADDITION
|
Details
|
A 15.5% by weight aqueous solution of sodium hydroxide (234.3 kg) was added at a rate of 30-40 kg/h such that the mixture's temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 0-10° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at this temperature for a further 2.25 h
|
Duration
|
2.25 h
|
Type
|
ADDITION
|
Details
|
the pH of the mixture was adjusted to 6-7 by the addition of 4 N hydrochloric acid (266.5 kg) such that the mixture's temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 0-10° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted three times in total with methyl tert-butyl ether (145 kg
|
Type
|
EXTRACTION
|
Details
|
for each extraction)
|
Type
|
STIRRING
|
Details
|
by stirring for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to separate for 0.5 h
|
Duration
|
0.5 h
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed three times in total with a 7% aqueous solution of sodium bicarbonate (212.7 kg for
|
Type
|
WASH
|
Details
|
each wash)
|
Type
|
STIRRING
|
Details
|
by stirring for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to separate for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
removing the aqueous phase
|
Type
|
WASH
|
Details
|
The organic phase was then washed with a 30% by weight aqueous solution of sodium chloride (212.7 kg)
|
Type
|
STIRRING
|
Details
|
by stirring for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to separate for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
removing the aqueous phase
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated to dryness under reduced pressure at a temperature <45° C
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran (170 kg) was added
|
Type
|
CONCENTRATION
|
Details
|
the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C
|
Type
|
ADDITION
|
Details
|
Further tetrahydrofuran (17.1 kg) was added
|
Type
|
CONCENTRATION
|
Details
|
the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran (122.5 kg) was added
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86.3 kg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |